4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
Description
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a chemical compound with the molecular formula C8H7FO2S
Properties
CAS No. |
58325-16-9 |
|---|---|
Molecular Formula |
C8H7FO2S |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-fluoro-1,3-dihydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C8H7FO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 |
InChI Key |
CIKOBEOFKPBKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
- Lithium bis(trimethylsilyl)amide (LiHMDS) as a strong base to generate the anionic intermediate.
- Anhydrous zinc chloride (ZnCl2) as a Lewis acid to coordinate and stabilize intermediates.
- N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorinating agent.
- Tetrahydrofuran (THF) as the solvent under inert atmosphere (N2).
- Reaction temperature: room temperature for fluorination step.
- Purification by flash column chromatography on silica gel.
Representative Procedure
- Dissolve LiHMDS (2.2 equiv) and ZnCl2 (2.5 equiv) in THF.
- After 10 minutes, add 1,3-dihydrobenzo[c]thiophene 2,2-dioxide (1 equiv) under nitrogen.
- Stir the mixture for 1 hour at room temperature.
- Add NFSI (2 equiv) rapidly to the reaction mixture.
- Stir for 30 minutes at room temperature.
- Quench with water, extract with ethyl acetate.
- Dry organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by silica gel chromatography to isolate 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.
Mechanistic Insights and Reaction Pathways
- The base LiHMDS deprotonates the 1,3-dihydrobenzo[c]thiophene 2,2-dioxide to form a nucleophilic intermediate.
- ZnCl2 coordinates to the sulfone oxygen atoms, stabilizing the intermediate and enhancing regioselectivity.
- NFSI acts as an electrophilic fluorine source, selectively fluorinating the 4-position on the aromatic ring.
- The reaction proceeds under mild conditions, avoiding over-fluorination or decomposition.
Alternative Synthetic Routes and Catalytic Methods
- Catalytic hydrogenation methods have been reported for related benzo[c]thiophene 1,1-dioxides, employing rhodium catalysts with chiral ligands to achieve asymmetric hydrogenation, though these are more relevant for chiral derivatives rather than direct fluorination.
- Alkylation of 1,3-dihydrobenzo[c]thiophene 2,2-dioxide using strong bases like potassium hydride (KH) followed by thermolysis of substituted sulfones is a known method for functionalization but less common for direct fluorination.
- Oxidation of thiophene derivatives to the corresponding 2,2-dioxides is often achieved using peracids such as trifluoroacetic peracid, which can be generated in situ, providing good yields of the sulfone precursor.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Purpose/Outcome | Yield/Notes |
|---|---|---|---|
| Deprotonation | LiHMDS (2.2 equiv), THF, N2 atmosphere | Generate nucleophilic intermediate | Efficient formation of anion |
| Coordination | ZnCl2 (2.5 equiv) | Stabilize intermediate, enhance regioselectivity | Crucial for selective fluorination |
| Electrophilic fluorination | NFSI (2 equiv), room temperature | Introduce fluorine at 4-position | High regioselectivity, mild conditions |
| Work-up and purification | Water quench, ethyl acetate extraction, silica gel chromatography | Isolate pure product | High purity 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide |
Research Findings and Optimization Notes
- The use of LiHMDS and ZnCl2 in combination is critical to achieve high regioselectivity and yield in the fluorination step.
- NFSI is preferred over other fluorinating agents due to its mildness and selectivity, minimizing side reactions.
- Reaction times are relatively short (30 minutes post-fluorination reagent addition), and the reaction proceeds efficiently at room temperature.
- Purification by flash chromatography is effective in isolating the target compound with minimal impurities.
- Attempts to fluorinate directly on the thiophene 2,2-dioxide without prior deprotonation or Lewis acid coordination result in poor yields or regioselectivity.
- Alternative oxidants such as m-CPBA or Oxone are less effective for oxidation steps in related syntheses, with trifluoroacetic peracid being more successful.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various types of chemical reactions, including:
Electrophilic Substitution: This reaction occurs at position 5 of the thiophene ring.
Oxidation and Reduction: These reactions can modify the oxidation state of the sulfur atom in the thiophene ring, leading to different sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents, sulfonating agents, and halogenating agents. Reaction conditions typically involve the use of solvents such as dichloromethane, THF, and acetic acid, with temperature control to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can lead to nitro-substituted derivatives, while halogenation can introduce additional halogen atoms into the thiophene ring .
Scientific Research Applications
Organic Synthesis
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide serves as a versatile intermediate in organic synthesis. Its derivatives are employed in the synthesis of various biologically active compounds and natural products. The compound's reactivity allows for the functionalization of the thiophene ring, facilitating the creation of complex molecular architectures.
Table 1: Synthetic Applications of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-Dioxide
| Application Area | Description |
|---|---|
| Natural Product Synthesis | Used as a precursor for synthesizing various natural products due to its ability to undergo diverse reactions. |
| Heterocyclic Compound Formation | Acts as a building block for the construction of heterocycles, which are critical in pharmaceuticals. |
| Functionalization Reactions | Engages in electrophilic substitution reactions that enhance its utility in creating complex molecules. |
Medicinal Chemistry
In medicinal chemistry, compounds related to 4-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide have shown promise as potential drug candidates. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable properties for pharmaceutical agents.
Case Study: Anticancer Activity
Research has indicated that derivatives of 4-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide exhibit significant anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Material Science
The compound also finds applications in material science, particularly in the development of functional materials with electronic properties. Its unique structure allows for the formation of conductive polymers and other advanced materials.
Table 2: Material Science Applications
| Application Area | Description |
|---|---|
| Conductive Polymers | Utilized in the synthesis of conductive polymers that are essential for electronic devices. |
| Sensors | Employed in sensor technology due to its ability to interact with various analytes. |
| Coatings | Used in protective coatings that require specific chemical and physical properties. |
Mechanism of Action
The mechanism of action of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with molecular targets in biological systems. The compound can form hydrogen bonds and other non-covalent interactions with proteins, potentially affecting their function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydrobenzo[c]thiophene 2,2-dioxide: Lacks the fluorine atom, which can affect its reactivity and interactions with other molecules.
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide:
Uniqueness
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is unique due to the presence of the fluorine atom, which can enhance its stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a heterocyclic compound notable for its unique fused ring structure that incorporates a thiophene moiety. Its molecular formula is C₈H₇F O₂S, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of a fluorine atom in its structure enhances its lipophilicity and bioavailability, which are critical factors influencing pharmacological effects.
Chemical Structure and Properties
The compound exhibits an envelope conformation characterized by the sulfur atom bonded to two oxygen atoms. This arrangement contributes to its three-dimensional structure, which is essential for its interaction with biological targets. The fluorine atom plays a significant role in increasing the compound's reactivity compared to other halogenated derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F O₂S |
| Molecular Weight | 168.21 g/mol |
| CAS Number | 2471-91-2 |
Antimicrobial Activity
Research indicates that compounds similar to 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene compounds can effectively inhibit the growth of various bacteria and fungi.
- Minimum Inhibitory Concentration (MIC) values have been reported for related compounds:
Anticancer Activity
The potential anticancer properties of this compound are also under investigation. Preliminary studies suggest that the structural characteristics of thiophene derivatives may enhance their efficacy against cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A study involving a series of benzo[c]thiophene derivatives indicated that certain modifications led to increased cytotoxicity against cancer cell lines .
The biological activity of 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can be attributed to its ability to form complexes with biological targets. Techniques such as molecular docking have been employed to elucidate binding affinities and mechanisms of action. These studies are crucial for optimizing the pharmacological profiles of such compounds.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to 4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide | Chlorine instead of fluorine | Altered electronic properties affecting activity |
| 4-Bromo-1,3-dihydrobenzo[c]thiophene 2,2-dioxide | Bromine substitution | Increased reactivity compared to fluorine |
| 4-Methyl-1,3-dihydrobenzo[c]thiophene 2,2-dioxide | Methyl group addition | Changes in steric hindrance and lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
